AZD8055 is a potent and selective inhibitor of the mTOR kinase []. mTOR, or mammalian target of rapamycin, is a protein kinase that plays a critical role in cell growth, proliferation, and survival []. AZD8055 acts through an ATP-competitive mechanism, meaning it competes with ATP (adenosine triphosphate) for binding to the mTOR kinase domain, thereby inhibiting its activity []. Studies have shown that AZD8055 has an IC50 (half maximal inhibitory concentration) of 0.8 nM against mTOR kinase activity [].
mTOR exists in two distinct complexes, mTORC1 and mTORC2. AZD8055 has been shown to inhibit the phosphorylation of key substrates downstream of both mTORC1 and mTORC2 signaling pathways []. These substrates include p70S6 kinase and 4E-BP1, which are crucial for protein synthesis and cell growth, regulated by mTORC1 []. Additionally, AZD8055 inhibits the phosphorylation of AKT, a protein involved in cell survival and proliferation, which is a downstream target of mTORC2 [].
Importantly, AZD8055 inhibits the rapamycin-resistant T37/46 phosphorylation sites on 4E-BP1, leading to significant suppression of cap-dependent translation, a key step in protein synthesis [].
In vitro studies have demonstrated that AZD8055 potently inhibits the proliferation of cancer cells, including lung cancer cell lines H838 and A549 []. This anti-proliferative effect is likely due to the inhibition of mTOR signaling, which is essential for cell growth and division. Furthermore, AZD8055 has been shown to induce autophagy, a cellular process of self-degradation and recycling of cellular components, in these cancer cell lines [].
Irritant